molecular formula C6H3IN2O B13670777 6-Iodooxazolo[4,5-b]pyridine

6-Iodooxazolo[4,5-b]pyridine

Cat. No.: B13670777
M. Wt: 246.01 g/mol
InChI Key: MURAHPIYYXKZAU-UHFFFAOYSA-N
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Description

6-Iodooxazolo[4,5-b]pyridine is a heterocyclic compound featuring a fused oxazole and pyridine ring system with an iodine substituent at the 6-position. The oxazole ring contributes oxygen and nitrogen atoms, distinguishing it from sulfur-containing thiazolo or nitrogen-rich imidazo analogs. Its molecular formula is C₆H₃IN₂O, with a molar mass of 262.01 g/mol (inferred from structural analogs like 6-chlorooxazolo[4,5-b]pyridin-2(3H)-one ).

The iodine substituent enhances electrophilicity and may influence reactivity in cross-coupling reactions, making it valuable in medicinal chemistry and materials science. However, its stability and solubility (logP) depend on the electronic effects of the fused oxazole ring and the bulky iodine atom.

Properties

Molecular Formula

C6H3IN2O

Molecular Weight

246.01 g/mol

IUPAC Name

6-iodo-[1,3]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C6H3IN2O/c7-4-1-5-6(8-2-4)9-3-10-5/h1-3H

InChI Key

MURAHPIYYXKZAU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1OC=N2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodooxazolo[4,5-b]pyridine typically involves the annulation of an oxazole ring to a pyridine ring. One common method includes the intramolecular nucleophilic substitution of a halogen or nitro group in pyridines with an appropriate N–O nucleophile in position 2. For example, the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with excess aniline followed by intramolecular cyclization yields the desired oxazolo[4,5-b]pyridine derivative .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Iodooxazolo[4,5-b]pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles under suitable conditions.

    Cyclization Reactions: Formation of the oxazolo[4,5-b]pyridine ring system through intramolecular cyclization.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are not extensively documented.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazolo[4,5-b]pyridine derivatives, depending on the nature of the nucleophile and reaction conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Iodooxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, as an inhibitor of cytochrome P450 CYP17, it interferes with the enzyme’s activity, thereby affecting the biosynthesis of steroid hormones . The compound’s biological activities are attributed to its ability to bind to and modulate the function of various proteins and enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: 6-Iodo vs. 6-Chloro Oxazolo[4,5-b]pyridine Derivatives

A key structural analog is 6-chlorooxazolo[4,5-b]pyridin-2(3H)-one (CAS: 35570-68-4), which shares the fused oxazole-pyridine core but substitutes iodine with chlorine.

Property 6-Iodooxazolo[4,5-b]pyridine 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one
Molecular Weight 262.01 g/mol 186.58 g/mol
Substituent Iodine (atomic radius: 1.40 Å) Chlorine (atomic radius: 0.99 Å)
Electrophilicity Higher (due to polarizable I) Moderate (Cl is less polarizable)
Reactivity Prone to nucleophilic substitution Less reactive in SN2 reactions

The iodine atom’s larger size and polarizability enhance its utility in Suzuki-Miyaura cross-coupling reactions compared to chlorine. However, chlorine derivatives may exhibit better solubility in aqueous media due to reduced hydrophobicity .

Heterocyclic Core Comparison: Oxazolo vs. Imidazo vs. Thiazolo[4,5-b]pyridines

The heteroatom in the fused ring significantly impacts chemical and biological properties:

Heterocycle Oxazolo[4,5-b]pyridine Imidazo[4,5-b]pyridine Thiazolo[4,5-b]pyridine
Heteroatoms O, N Two N atoms S, N
Example Compound This compound 6-Iodo-3H-imidazo[4,5-b]pyridine 5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one
Polarity High (due to O) Moderate (N-rich) Moderate (S contributes to lipophilicity)
Biological Activity Underexplored Anticancer, kinase inhibition Anticancer (cytotoxicity studies)
logP Trends Lower (more hydrophilic) Variable (N-substituents dominate) Higher (S enhances lipophilicity)

Imidazo derivatives are extensively studied for pharmaceutical applications, such as 5-HT6 receptor ligands and antioxidants (e.g., IC₅₀ values for DPPH/ABTS assays) . Thiazolo analogs show cytotoxicity in cancer cells, with substituents like phenylazo groups enhancing activity . In contrast, oxazolo derivatives remain less explored, though their oxygen atom may improve solubility for drug delivery.

Functional Analog: 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)

PhIP, a mutagenic heterocyclic amine formed in cooked meats, shares the imidazo[4,5-b]pyridine core but differs in substituents and toxicity profile . Unlike 6-iodooxazolo derivatives, PhIP’s bioactivity stems from its amino and methyl groups, which facilitate DNA adduct formation. Flavonoids from sweet potato leaves (67.31% inhibition) and perilla (80.29% inhibition) effectively suppress PhIP generation in model systems , highlighting the role of substituents in modulating biological effects.

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